

Technical Support Center: 2,6-Diaminopurine Sulfate Hydrate

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Compound of Interest

Compound Name: *Purine, 2,6-diamino-, sulfate, hydrate*

Cat. No.: *B040528*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine sulfate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine sulfate hydrate and what are its common applications?

2,6-Diaminopurine (DAP) is a purine analog that can be used in various research applications, including the study of leukemia and as an antiviral agent.^[1] It is structurally similar to adenine but contains an additional amino group at the 2-position. This allows it to form three hydrogen bonds with thymine in DNA, providing increased thermal stability to nucleic acid duplexes. The sulfate hydrate form is a salt of 2,6-diaminopurine. A significant area of research involves its ability to induce read-through of premature stop codons in messenger RNA (mRNA), particularly UGA codons, making it a valuable tool for studying nonsense mutations in genetic diseases like cystic fibrosis.^{[2][3][4][5]}

Q2: What is the general solubility of 2,6-diaminopurine and its salts?

The solubility of 2,6-diaminopurine and its salts can vary depending on the specific form (free base vs. salt), the solvent, and the temperature.

- 2,6-Diaminopurine (free base): Has a reported water solubility of 2.38 g/L at 20 °C.^{[6][7][8]}

- 8-Aza-2,6-diaminopurine sulfate: This related compound is soluble in water.[9]
- 2,6-Diaminopurine hemisulfate salt: This salt is soluble in formic acid at a concentration of 50 mg/mL, with heating.[10]

Qualitative information suggests that 2,6-diaminopurine may also be soluble in organic solvents such as methanol (MeOH), ethanol (EtOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9]

Solubility Data

Quantitative solubility data for 2,6-diaminopurine sulfate hydrate in a range of common laboratory solvents is not readily available in published literature. The following table summarizes the available data for the free base and related salts. Researchers should use this as a starting point and perform small-scale solubility tests with their specific batch of 2,6-diaminopurine sulfate hydrate.

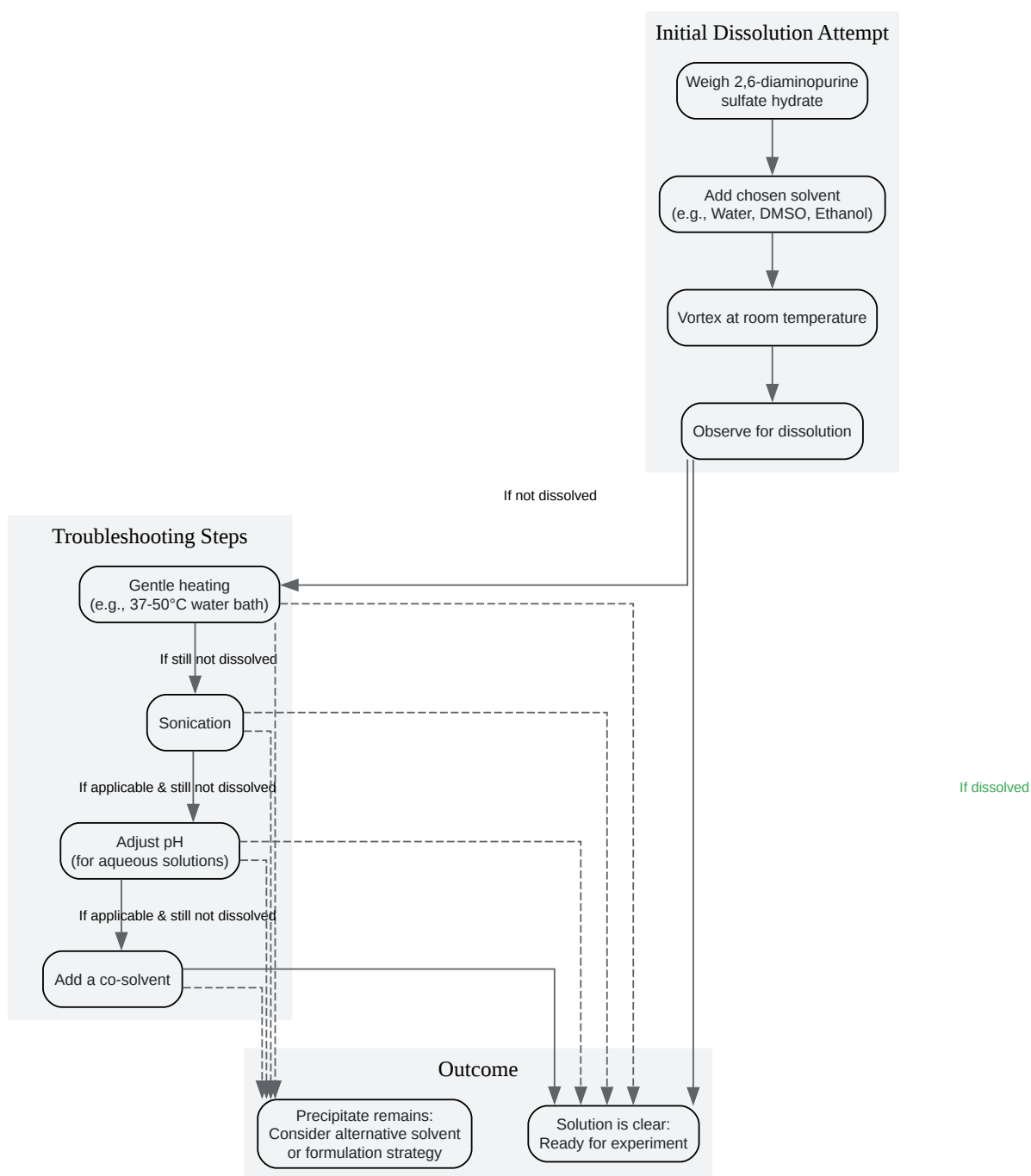
Compound	Solvent	Solubility	Temperature
2,6-Diaminopurine	Water	2.38 g/L	20 °C[6][7][8]
8-Aza-2,6-diaminopurine sulfate	Water	Soluble	Not specified[9]
2,6-Diaminopurine hemisulfate salt	Formic Acid	50 mg/mL (with heat)	Not specified[10]

Troubleshooting Guide for Solubility Issues

Issue: My 2,6-diaminopurine sulfate hydrate is not dissolving in my desired solvent.

This is a common challenge with purine-based compounds. Here is a step-by-step guide to help you troubleshoot and achieve dissolution.

Experimental Workflow for Solubilization



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Caption: A step-by-step workflow for dissolving 2,6-diaminopurine sulfate hydrate.

Detailed Experimental Protocols

Protocol 1: Basic Solubilization in Aqueous Buffers

- **Preparation:** Weigh the required amount of 2,6-diaminopurine sulfate hydrate in a sterile microcentrifuge tube.
- **Solvent Addition:** Add a small amount of your desired aqueous buffer (e.g., PBS, Tris-HCl).
- **Initial Mixing:** Vortex the tube vigorously for 1-2 minutes at room temperature.
- **Observation:** Check for undissolved particles. If the compound is not fully dissolved, proceed to the troubleshooting steps.

Protocol 2: Enhancing Solubility with Heat and Sonication

- **Heating:** Place the tube in a water bath set to a temperature between 37°C and 50°C. Do not exceed 50°C to avoid potential degradation. Gently agitate the tube periodically for 10-15 minutes.
- **Sonication:** If the compound remains insoluble, transfer the tube to a bath sonicator. Sonicate for 5-10 minute intervals, allowing the sample to cool between intervals to prevent overheating.
- **Final Observation:** Visually inspect the solution for any remaining precipitate.

Protocol 3: pH Adjustment

For aqueous solutions, the pH can significantly influence the solubility of purine derivatives.

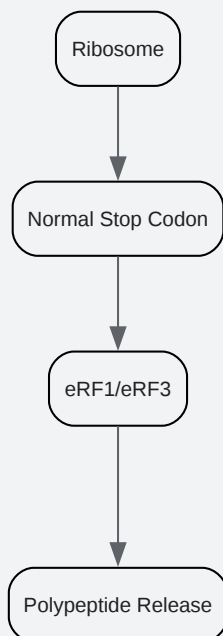
- **Initial pH Check:** Measure the pH of your suspension.
- **Acidification/Alkalinization:** Cautiously add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution. Purines have multiple pKa values, so solubility may increase at specific pH ranges.

Signaling Pathway Involvement

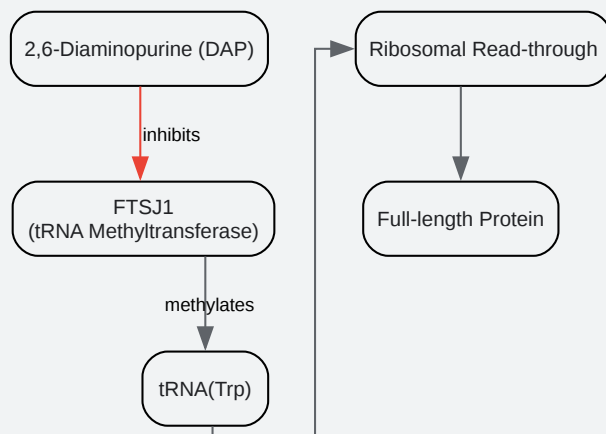
2,6-Diaminopurine has been identified as an inhibitor of the tRNA methyltransferase FTSJ1. This inhibition is a key mechanism in its ability to promote the read-through of premature termination codons (PTCs), particularly UGA codons, a process that counteracts nonsense-mediated mRNA decay (NMD).

Nonsense-Mediated mRNA Decay (NMD) Pathway and DAP Intervention

Normal Translation Termination

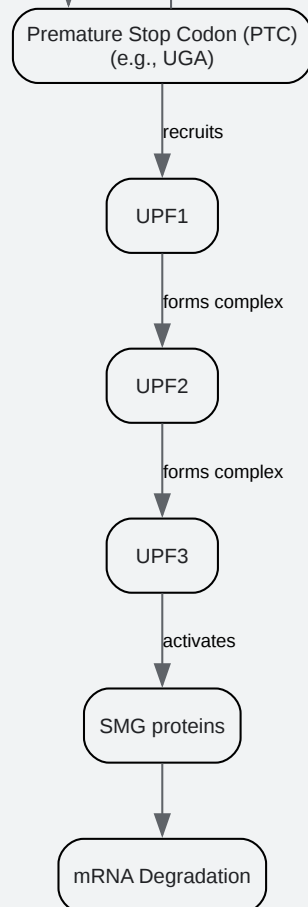


Intervention by 2,6-Diaminopurine (DAP)



leads to

Nonsense-Mediated mRNA Decay (NMD)

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Caption: The role of 2,6-Diaminopurine in inhibiting FTSJ1 to promote read-through of premature stop codons.

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